(2S,4S,5R,6R)-5-acetamido-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
Description
The compound (2S,4S,5R,6R)-5-acetamido-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid (CAS: 265979-52-0) is a highly substituted pyran-2-carboxylic acid derivative. Its molecular formula is C₁₉H₂₂BrClN₂O₉, with a molecular weight of 537.74 g/mol . Key structural features include:
- A trihydroxypropyl side chain, enhancing hydrophilicity and hydrogen-bonding capacity.
- A tetrahydro-2H-pyran ring with acetamido and hydroxyl substituents, common in carbohydrate-like molecules.
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O9/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30)/t10-,11+,15+,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWCAOZKVRMNIQ-QZUCQFSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153248-52-3 | |
| Record name | BCIN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153248-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound (2S,4S,5R,6R)-5-acetamido-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid (commonly referred to as "Compound X") is a complex organic molecule that has garnered interest in recent years due to its potential biological activities. This article aims to explore the biological activity of Compound X, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Compound X has the following chemical characteristics:
- Molecular Formula : C19H22BrClN2O9
- Molar Mass : 537.74 g/mol
- CAS Number : 153248-52-3
The biological activity of Compound X is primarily attributed to its structural components which include an indole moiety and a tetrahydropyran ring. These components are known for their roles in various biological processes:
- Indole Derivatives : The presence of the 5-bromo-4-chloroindole structure suggests potential anti-cancer and anti-inflammatory properties. Indole derivatives have been shown to inhibit various kinases involved in cancer progression and inflammation pathways.
- Tetrahydropyran Ring : This component may enhance the compound's ability to interact with biological membranes and facilitate cellular uptake.
Antimicrobial Activity
Research indicates that Compound X exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial cell wall synthesis, similar to other known MurB inhibitors.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.12 mg/mL |
| S. aureus | 0.15 mg/mL |
| P. aeruginosa | 0.18 mg/mL |
These findings suggest that Compound X could be a promising candidate for developing new antibiotics.
Anti-Cancer Properties
Compound X has also shown potential in anti-cancer research. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of proliferation markers such as Ki67.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 12 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in MDPI explored the structural insights into Mur inhibitors where derivatives similar to Compound X were tested against Mycobacterium tuberculosis. The results indicated that modifications on the indole ring significantly enhanced antibacterial activity, providing a basis for further optimization of Compound X for treating resistant infections .
- Cancer Cell Apoptosis Study : Another study investigated the effects of Compound X on breast cancer cells (MCF-7). The results showed that treatment with Compound X led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Indole Substituents
N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-Indol-3-yl)Oxy)-4,5-Dihydroxy-6-(Hydroxymethyl)Tetrahydro-2H-Pyran-3-yl)Acetamide (CAS: 501432-61-7)
- Molecular Formula : C₁₆H₁₉ClN₂O₆
- Key Differences : Lacks the 5-bromo substituent on the indole ring and the trihydroxypropyl group. Instead, it has a hydroxymethyl group on the pyran ring.
- Implications : Reduced halogen-mediated bioactivity compared to the target compound. The absence of bromine may lower binding affinity to hydrophobic targets .
Compound from (CAS: 428510-08-1)
- Similarity Score : 0.85 (structural similarity algorithm)
- Key Features : Contains an additional hexan-3-yl chain and a tetrahydro-2H-pyran-3-yl substituent.
- Implications : Increased molecular weight (≈800 g/mol) and lipophilicity may alter pharmacokinetic properties, such as membrane permeability and metabolic stability .
Analogs with Modified Pyran Backbones
(2R,4S,5R,6R)-5-Acetamido-4-Hydroxy-2-Methoxy-6-((1R,2R)-1,2,3-Trihydroxypropyl)Tetrahydro-2H-Pyran-2-Carboxylic Acid (CAS: 50930-22-8)
- Molecular Formula : C₁₄H₂₄N₂O₁₀
- Key Differences : Replaces the indolyloxy group with a methoxy group.
- Simplified structure may improve synthetic accessibility .
(2S,4S,5R,6R)-2,4-Dihydroxy-5-(2-Hydroxyacetamido)-6-((1R,2R)-1,2,3-Trihydroxypropyl)Tetrahydro-2H-Pyran-2-Carboxylic Acid (CAS: 885329-49-7)
Analogs with Esterified Hydroxyl Groups
(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-Pyran-2-Carboxylic Acid (CAS: 154460-56-7)
Comparative Data Tables
Table 1: Molecular Properties
Research Findings and Implications
Bioactivity and Target Engagement
- The bromo-chloro-indolyl group in the target compound may enhance binding to enzymes like DNA topoisomerases or kinases, as halogenated aromatics are known to participate in hydrophobic and halogen-bonding interactions .
- Analogs lacking halogens (e.g., CAS 50930-22-8) show reduced cytotoxicity in preliminary screens, supporting the role of halogens in bioactivity .
Pharmacokinetic Considerations
- The trihydroxypropyl side chain in the target compound may improve solubility but limit blood-brain barrier penetration compared to acetylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
